Keap1-Nrf2-IN-15

Description

Properties

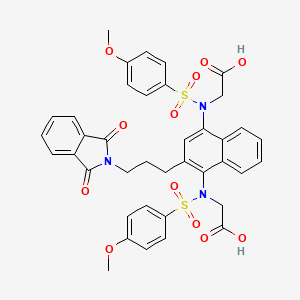

Molecular Formula |

C39H35N3O12S2 |

|---|---|

Molecular Weight |

801.8 g/mol |

IUPAC Name |

2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propyl]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C39H35N3O12S2/c1-53-26-13-17-28(18-14-26)55(49,50)41(23-35(43)44)34-22-25(8-7-21-40-38(47)32-11-5-6-12-33(32)39(40)48)37(31-10-4-3-9-30(31)34)42(24-36(45)46)56(51,52)29-19-15-27(54-2)16-20-29/h3-6,9-20,22H,7-8,21,23-24H2,1-2H3,(H,43,44)(H,45,46) |

InChI Key |

NRGDPQSGSQBMPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC)CCCN5C(=O)C6=CC=CC=C6C5=O |

Origin of Product |

United States |

Foundational & Exploratory

Keap1-Nrf2-IN-15: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the small molecule inhibitor Keap1-Nrf2-IN-15, also identified as Compound 24a. It is a potent, non-covalent inhibitor of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). By disrupting this interaction, IN-15 facilitates the nuclear translocation of Nrf2, leading to the transcriptional activation of a suite of antioxidant and cytoprotective genes. This document details the discovery of IN-15 through fragment-based drug design, provides a detailed synthesis protocol, summarizes its inhibitory potency, and outlines key experimental methodologies for its characterization. The role of the Keap1-Nrf2 pathway in cellular defense against oxidative stress is also elucidated, highlighting the therapeutic potential of inhibitors like IN-15.

Introduction: The Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress.[1] Under basal conditions, the Cullin-3/Rbx1 E3 ubiquitin ligase substrate adaptor protein, Keap1, binds to the Nrf2 transcription factor in the cytoplasm, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3] This continuous degradation keeps intracellular Nrf2 levels low.

Upon exposure to oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This allows newly synthesized Nrf2 to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), which play vital roles in detoxification and antioxidant defense.[5]

Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6][7] Consequently, the development of small molecule inhibitors that can modulate this pathway by disrupting the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy.[3]

Discovery of this compound (Compound 24a)

This compound (Compound 24a) was identified through a fragment-based drug design approach.[3][6] This strategy involves screening libraries of small, low-molecular-weight fragments to identify compounds that bind to the target protein, in this case, the Kelch domain of Keap1 where Nrf2 binds. The initial hits are then optimized through structure-guided medicinal chemistry to develop more potent and selective inhibitors. Compound 24a belongs to a series of 1,4-diphenyl-1,2,3-triazole derivatives designed to mimic the key interactions of the Nrf2 peptide with the Keap1 binding pocket.[6]

Synthesis of this compound (Compound 24a)

The synthesis of this compound, a 1,4-diphenyl-1,2,3-triazole derivative, is achieved through a multi-step process. A general synthetic scheme for this class of compounds involves a key copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.

General Synthetic Scheme:

Figure 1. General synthetic approach for 1,4-diphenyl-1,2,3-triazole derivatives.

Detailed Protocol for a Representative 1,4-Diphenyl-1,2,3-triazole Derivative:

To a solution of the respective phenylacetylene (1.0 eq) and the corresponding azide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (0.2 M), sodium ascorbate (0.1 eq) and CuSO₄·5H₂O (0.01 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-diphenyl-1,2,3-triazole derivative.

Note: The specific starting materials, 4-(1-(4-(methoxymethyl)phenyl)-1H-1,2,3-triazol-4-yl)benzonitrile, for the synthesis of Compound 24a would be a substituted phenylacetylene and a substituted azidobenzene, which themselves may require multi-step synthesis.

Quantitative Data

This compound has been demonstrated to be a potent inhibitor of the Keap1-Nrf2 PPI. The inhibitory activity has been quantified using various biophysical assays.

| Assay Type | IC₅₀ | Reference |

| Fluorescence Polarization (FP) | 77 nM | [8] |

| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 2.5 nM | [8] |

Table 1. Inhibitory Potency of this compound.[8]

Experimental Protocols

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay quantitatively measures the disruption of the Keap1-Nrf2 PPI by a test compound.

Principle: A fluorescently labeled Nrf2 peptide is used as a probe. When unbound in solution, the small peptide rotates rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Keap1 protein, the rotation of the peptide is significantly slowed, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Protocol:

-

Reagents and Materials:

-

Recombinant human Keap1 Kelch domain protein.

-

Fluorescein-labeled Nrf2 peptide (e.g., FITC-LDEETGEFL).

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20).

-

Test compound (this compound) serially diluted in assay buffer.

-

Black, low-volume 384-well microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Add 5 µL of the fluorescently labeled Nrf2 peptide solution (final concentration ~5 nM) to each well.

-

Add 5 µL of the test compound at various concentrations to the wells. For control wells, add 5 µL of assay buffer.

-

Add 10 µL of the Keap1 Kelch domain protein solution (final concentration ~10 nM) to all wells except for the "no protein" control wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the controls (with and without Keap1 protein).

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 2. Principle of the Fluorescence Polarization (FP) assay for Keap1-Nrf2 inhibitors.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This cell-based assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an inhibitor.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549 or HepG2) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody against Nrf2 (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images of the Nrf2 (green) and DAPI (blue) channels.

-

Analyze the images to assess the co-localization of the Nrf2 signal with the nuclear DAPI stain, indicating nuclear translocation.

-

Figure 3. Expected outcome of an Nrf2 nuclear translocation immunofluorescence assay.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This assay measures the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1) following treatment with an inhibitor.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells in a 6-well plate and treat with this compound as described for the immunofluorescence assay.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

-

In Vivo Studies

While specific in vivo efficacy, pharmacokinetic, and biodistribution data for this compound are not extensively published in the public domain, studies on other small molecule Keap1-Nrf2 inhibitors have demonstrated their potential in various disease models. These studies typically involve administering the compound to animal models of diseases associated with oxidative stress, such as chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, or inflammatory conditions.[2][9] Key endpoints in these studies often include:

-

Pharmacokinetics: Measuring the absorption, distribution, metabolism, and excretion (ADME) of the compound to determine its bioavailability and half-life.

-

Pharmacodynamics: Assessing the induction of Nrf2 target genes (e.g., NQO1, HO-1) in relevant tissues.

-

Efficacy: Evaluating the therapeutic benefit of the compound in the disease model, such as reduction of inflammation, protection against tissue damage, or improvement in functional outcomes.

Conclusion

This compound (Compound 24a) is a potent and specific inhibitor of the Keap1-Nrf2 protein-protein interaction. Its discovery through fragment-based drug design and its ability to activate the Nrf2 pathway in cellular assays highlight its potential as a valuable research tool and a starting point for the development of novel therapeutics for diseases driven by oxidative stress. The experimental protocols detailed in this whitepaper provide a robust framework for the further characterization and evaluation of IN-15 and other similar Keap1-Nrf2 inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. Discovery of highly selective brain-penetrant vasopressin 1a antagonists for the potential treatment of autism via a chemogenomic and scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Inhibitor of Keap1-Nrf2 Protein–Protein Interaction Attenuates Osteoclastogenesis In Vitro and Prevents OVX-Induced Bone Loss In Vivo [mdpi.com]

- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

The Keap1-Nrf2 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. The dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a key target for therapeutic intervention.

Core Signaling Pathway

Under basal or unstressed conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2.[1][2][3] This process maintains low intracellular levels of Nrf2.[4][5]

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[5][6] This modification leads to a conformational change in the Keap1-Cul3 complex, inhibiting its ability to ubiquitinate Nrf2.[1][4] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates in the cytoplasm, and translocates to the nucleus.[1][4][5] In the nucleus, Nrf2 heterodimerizes with small Maf (sMaf) proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[6][7] This leads to the production of a battery of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes, which restore cellular homeostasis.[8][9]

Protein Domains of Keap1 and Nrf2

The interaction and regulation within the Keap1-Nrf2 pathway are governed by specific protein domains.

Keap1 is a 624-amino acid protein with several key domains:

-

BTB (Broad-complex, Tramtrack, and Bric-a-brac) domain: Mediates homodimerization of Keap1 and interaction with Cul3.[4]

-

IVR (Intervening Region): Contains reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[4]

-

Kelch domain and C-terminal region: Together, these form the binding site for the Neh2 domain of Nrf2.[4]

Nrf2 is a 589-amino acid transcription factor with six highly conserved domains (Neh1-6):

-

Neh1 domain: A bZIP domain responsible for DNA binding and dimerization with sMaf proteins.[10]

-

Neh2 domain: Contains the DLG and ETGE motifs that interact with the Kelch domain of Keap1, facilitating Keap1-dependent degradation.[10]

-

Neh3, Neh4, and Neh5 domains: These are transactivation domains that recruit transcriptional coactivators.[10]

-

Neh6 domain: Mediates Keap1-independent degradation of Nrf2 through a β-TrCP-dependent mechanism.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Keap1-Nrf2 signaling pathway.

Table 1: Keap1-Nrf2 Binding Affinity

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference(s) |

| Keap1 and Nrf2 (full-length) | Nuclear Magnetic Resonance | ~5 nM | [11] |

| Keap1 Kelch domain and 16-mer Nrf2 peptide (ETGE motif) | Isothermal Titration Calorimetry (ITC) | 5 nM | [10] |

| Keap1 Kelch domain and 16-mer Nrf2 peptide (ETGE motif) | Surface Plasmon Resonance (SPR) | 23.9 nM | [1][10] |

| Keap1 Kelch domain and Nrf2 peptide (DLG motif) | Isothermal Titration Calorimetry (ITC) | ~1 µM | [10][12] |

| Small molecule inhibitor (Compound 2) and Keap1 | Not Specified | 3.57 nM | [13][14] |

| Small molecule inhibitor (Compound 19) and Keap1 | Biolayer Interferometry (BLI) | 6.19 nM | [15] |

| Small molecule inhibitor (Compound 21) and Keap1 | Not Specified | 9.91 nM | [15] |

| Small molecule inhibitor (p68 peptide) and Keap1 | Fluorescence Polarization (FP) | 22 nM (IC50) | [3] |

| Small molecule inhibitor (Compound 10) and Keap1 | Fluorescence Polarization (FP) | 28.6 nM (EC50) | [15] |

| Small molecule inhibitor (Compound 13) and Keap1 | Not Specified | 63 nM (IC50) | [15] |

| Small molecule inhibitor (ML334) and Keap1 | Fluorescence Polarization (FP) | 1.09 µM (IC50) | [16] |

Table 2: Nrf2 Protein Half-life

| Condition | Cell Type | Half-life | Reference(s) |

| Basal/Unstressed | Various | 10-30 min | [2][9] |

| Basal | Mouse Hepatoma (Hepa) cells | ~13 min | [17] |

| Induced (with Cadmium) | Mouse Hepatoma (Hepa) cells | ~100 min | [17] |

| Induced (with electrophiles) | Not specified | up to 200 min | [18] |

Table 3: Fold Induction of Nrf2 Target Genes

| Gene | Inducer | Cell Type/Organism | Fold Induction | Reference(s) |

| Nqo1 | Diethyl maleate (DEM) | Zebrafish larvae | 1.93 | [7] |

| Gclm | Diethyl maleate (DEM) | Zebrafish larvae | 1.97 | [7] |

| Nrf2 | Transgenic expression | Mouse heart | 3.5 | [19] |

| Various Nrf2 target genes | Marginal selenium-deficiency | Mouse colon | >1.1 (for 41 genes) | [20] |

Key Experimental Protocols

Detailed methodologies for investigating the Keap1-Nrf2 pathway are crucial for reproducible research. Below are foundational protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

This protocol details the immunoprecipitation of a target protein (e.g., Keap1) to identify its binding partners (e.g., Nrf2).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Antibody specific to the "bait" protein (e.g., anti-Keap1).

-

Isotype control IgG.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-Keap1) to the pre-cleared lysate. Add an equivalent amount of isotype control IgG to a separate aliquot of lysate as a negative control.

-

Incubate overnight at 4°C with gentle rotation.

-

Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Pellet the beads and collect the supernatant.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-Nrf2).

-

In Vivo Ubiquitination Assay

This protocol is used to detect the ubiquitination of a target protein (Nrf2) within cells.

Materials:

-

Plasmids encoding tagged versions of the protein of interest (e.g., FLAG-Nrf2) and ubiquitin (e.g., HA-Ubiquitin).

-

Transfection reagent (e.g., Lipofectamine).

-

Proteasome inhibitor (e.g., MG132).

-

Denaturing lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA) with deubiquitinase inhibitors (e.g., N-ethylmaleimide (NEM)).

-

Dilution buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100).

-

Materials for immunoprecipitation (as described in the Co-IP protocol).

Procedure:

-

Transfection:

-

Co-transfect cells with plasmids expressing tagged Nrf2 and tagged ubiquitin.

-

-

Cell Treatment:

-

24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis under Denaturing Conditions:

-

Lyse cells in denaturing lysis buffer and boil for 10 minutes to disrupt protein-protein interactions and inactivate deubiquitinases.

-

Sonicate the lysate to shear DNA.

-

-

Immunoprecipitation:

-

Dilute the denatured lysate 10-fold with dilution buffer to reduce the SDS concentration.

-

Perform immunoprecipitation for the tagged Nrf2 protein as described in the Co-IP protocol.

-

-

Analysis:

-

Analyze the immunoprecipitated samples by Western blotting using an antibody against the ubiquitin tag (e.g., anti-HA). A ladder of high-molecular-weight bands indicates polyubiquitination.

-

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

ARE-luciferase reporter plasmid (containing multiple copies of the ARE sequence upstream of a minimal promoter driving firefly luciferase).

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).

-

Luminometer.

Procedure:

-

Transfection:

-

Co-transfect cells with the ARE-luciferase reporter plasmid and the control Renilla plasmid.

-

-

Cell Treatment:

-

24 hours post-transfection, treat cells with known or potential Nrf2 activators or inhibitors for a defined period (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

-

-

Luminescence Measurement:

-

Measure firefly luciferase activity.

-

Add the second reagent to quench the firefly luciferase and measure Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in Nrf2 activity relative to an untreated control.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the genomic regions where a specific protein, such as Nrf2, binds.

Materials:

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Cell lysis and nuclear lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Antibody specific to Nrf2.

-

Control IgG.

-

Protein A/G beads.

-

Wash buffers of increasing stringency.

-

Elution buffer.

-

RNase A and Proteinase K.

-

Reagents for DNA purification.

-

Primers for qPCR analysis of specific DNA regions or reagents for library preparation for ChIP-seq.

Procedure:

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse cells and isolate nuclei.

-

Shear chromatin by sonication or enzymatic digestion to obtain fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-Nrf2 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing:

-

Wash the beads with a series of buffers to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis:

-

Analyze the enrichment of specific DNA sequences by qPCR or on a genome-wide scale by ChIP-seq.

-

Conclusion

The Keap1-Nrf2 signaling pathway is a cornerstone of the cellular stress response. A thorough understanding of its intricate molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is paramount for the development of novel therapeutic strategies targeting this pathway. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of Keap1-Nrf2 signaling and harnessing its therapeutic potential.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Tissue-Restricted Expression of Nrf2 and Its Target Genes in Zebrafish with Gene-Specific Variations in the Induction Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Degradation of transcription factor Nrf2 via the ubiquitin-proteasome pathway and stabilization by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 19. Transgenic Expression of Nrf2 Induces a Pro-Reductive Stress and Adaptive Cardiac Remodeling in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

The Role of Nrf2 in Cytoprotection and Disease: A Technical Guide

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that is essential for the cellular defense against oxidative and electrophilic stress.[1][2] As a master regulator of the adaptive antioxidant response, Nrf2 orchestrates the expression of a vast network of cytoprotective genes, which are critical in preventing a range of degenerative diseases.[2][3] Under normal physiological conditions, Nrf2 activity is kept low; however, upon exposure to cellular stress, it is rapidly activated to restore redox homeostasis and protect the cell from damage.[3][4] This guide provides an in-depth technical overview of the Nrf2 signaling pathway, its role in cytoprotection, its complex involvement in various human diseases, and the key experimental methodologies used to study its function.

The Keap1-Nrf2 Signaling Pathway: The Core Regulatory Axis

The activity of Nrf2 is primarily regulated by its cytosolic repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[5][6] Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which targets Nrf2 for continuous ubiquitination and subsequent degradation by the 26S proteasome.[6][7] This mechanism ensures that Nrf2 protein levels remain low under unstressed, basal conditions.[8]

Keap1 is a cysteine-rich protein that acts as a sensor for oxidative and electrophilic stress.[9] When cells are exposed to stressors like reactive oxygen species (ROS) or electrophiles, specific reactive cysteine residues on Keap1 become modified.[5][8][9] This modification induces a conformational change in the Keap1 protein, disrupting its ability to mediate Nrf2 ubiquitination.[6] As a result, newly synthesized Nrf2 is stabilized, bypasses Keap1-mediated degradation, and accumulates in the cytoplasm.[5][6] The stabilized Nrf2 then translocates into the nucleus.

Inside the nucleus, Nrf2 forms a heterodimer with small Maf (sMaf) proteins.[10][11] This Nrf2-sMaf complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) or Electrophile Response Element (EpRE), located in the promoter regions of its target genes.[7][12] This binding event initiates the transcription of a broad array of over 250 genes involved in cytoprotection.

Caption: The Keap1-Nrf2 signaling pathway under basal and oxidative stress conditions.

Cytoprotective Functions and Target Genes

The activation of the Nrf2-ARE pathway results in the coordinated upregulation of a large battery of genes that fortify the cell against various insults. These genes can be broadly categorized based on their function in maintaining cellular homeostasis and mitigating damage.

Table 1: Key Categories and Examples of Nrf2 Target Genes

| Category | Gene Examples | Function | Citations |

| Glutathione (GSH) Homeostasis | GCLC, GCLM, GSR | Catalyze the rate-limiting steps in the synthesis of the major intracellular antioxidant, glutathione, and its regeneration. | [3][13] |

| Thioredoxin System | TXN, TXNRD1 | Maintain the reduced state of cellular proteins and regenerate other antioxidants. | [14] |

| Antioxidant Enzymes | HMOX1 (HO-1), NQO1, SOD, CAT, GPx2 | Directly neutralize reactive oxygen species and detoxify electrophilic quinones. | [3][12][15] |

| Phase I & II Detoxification | UGTs, GSTs, AKRs | Mediate the metabolism, detoxification, and elimination of xenobiotics and endogenous toxins. | [1] |

| NADPH Regeneration | G6PD, PGD, ME1 | Produce NADPH, the primary reducing equivalent required by antioxidant enzymes like glutathione reductase. | [16] |

| Drug/Xenobiotic Transport | MRPs, BCRP | Efflux pumps that remove toxins and drugs from the cell. | [2][16] |

| Proteostasis & Repair | Proteasome subunits, p62 | Regulate the degradation of damaged proteins and support autophagy. | [1][3] |

The Role of Nrf2 in Disease

Given its central role in cellular defense, dysregulation of the Nrf2 pathway is implicated in a wide spectrum of chronic diseases. Its impact, however, can be context-dependent, acting as either a protective or a detrimental factor.

Neurodegenerative Diseases

A common hallmark of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease is elevated oxidative stress and neuroinflammation.[11][17] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition.[17] Nrf2 activation can counteract these pathogenic processes by upregulating antioxidant defenses, inhibiting inflammation, improving mitochondrial function, and maintaining protein homeostasis.[17][18] Consequently, targeting the Nrf2 pathway is considered a promising therapeutic strategy to slow the progression of these diseases.[17]

Cardiovascular Diseases

Nrf2 plays a significant protective role in the cardiovascular system. It helps maintain endothelial function, reduces atherosclerosis development, and protects the heart from ischemia-reperfusion injury and pathological hypertrophy.[10][15][19] It achieves this by limiting oxidative damage to the vascular endothelium and modulating lipid peroxidation.[19] However, some studies suggest that chronic, sustained activation of Nrf2 could be detrimental, potentially leading to "reductive stress" and contributing to heart failure, highlighting the need for tightly controlled modulation of the pathway.[15]

Metabolic Diseases

The Nrf2 system is closely linked with metabolic regulation. Insufficiency of the Nrf2 pathway is associated with the progression of metabolic diseases like obesity and type 2 diabetes.[20] Nrf2 helps regulate adipose tissue development, insulin sensitivity, and glucose and lipid homeostasis.[20][21] Activation of Nrf2 can be beneficial in treating metabolic disorders and preventing complications such as diabetic nephropathy.[20][21]

Cancer: A Double-Edged Sword

The role of Nrf2 in cancer is complex and paradoxical.

-

Friend (Cancer Prevention): In normal cells, transient activation of Nrf2 is a crucial defense mechanism against carcinogenesis.[22] By promoting the expression of detoxifying and antioxidant enzymes, Nrf2 protects cells from oxidative and electrophilic insults caused by carcinogens, thereby preventing DNA damage and tumor initiation.[12][13]

-

Foe (Cancer Progression): In established tumors, the Nrf2 pathway is often constitutively hyperactivated due to somatic mutations in KEAP1 or NFE2L2 (the gene encoding Nrf2), or through oncogenic signaling.[22][23] This persistent Nrf2 activation provides a significant survival advantage to cancer cells. It enhances their resistance to oxidative stress, promotes proliferation, reprograms metabolism to support anabolic growth, and confers resistance to chemotherapy and radiotherapy.[12][13][22] Therefore, in a therapeutic context, Nrf2 inhibitors are being developed to sensitize tumors to treatment.[13][24]

Inflammation

There is significant crosstalk between the Nrf2 and inflammatory signaling pathways, particularly the NF-κB pathway.[25] Generally, Nrf2 activation exerts anti-inflammatory effects.[25][26] It can inhibit the NF-κB pathway by reducing ROS levels that would otherwise activate it, and by inducing the expression of anti-inflammatory genes like heme oxygenase-1 (HO-1).[25][27] This makes Nrf2 a key target for managing chronic inflammatory diseases.

Pharmacological Modulation of the Nrf2 Pathway

The therapeutic potential of targeting Nrf2 has led to the development of numerous activators and inhibitors.[24][28][29]

Table 2: Examples of Nrf2 Modulators in Research and Clinical Development

| Compound | Class | Mechanism of Action | Status / Application | Citations |

| Dimethyl Fumarate (DMF) | Electrophilic Activator | Covalently modifies Keap1 cysteines, leading to Nrf2 stabilization. | Approved for treating relapsing multiple sclerosis. | [2] |

| Sulforaphane | Electrophilic Activator | Isothiocyanate from broccoli; modifies Keap1 cysteines. | Widely used in preclinical research; clinical trials for various conditions. | [2] |

| Bardoxolone Methyl | Electrophilic Activator | Synthetic triterpenoid; modifies Keap1 cysteines. | Investigated in clinical trials for chronic kidney disease and other conditions. | [30] |

| Various Peptides/Small Molecules | PPI Inhibitors | Competitively block the Keap1-Nrf2 protein-protein interaction (PPI). | Primarily in preclinical development. | [24] |

| Brusatol, ML385 | Inhibitors | Promote Nrf2 degradation or block its binding to ARE. | Preclinical development for cancer therapy to overcome chemoresistance. | [31] |

Key Experimental Protocols and Workflows

Studying the Nrf2 pathway requires a combination of techniques to assess protein levels, gene expression, transcriptional activity, and subcellular localization.

Caption: A typical experimental workflow for investigating Nrf2 pathway activation.

Western Blotting for Nrf2 and Target Proteins

Objective: To quantify the protein levels of Nrf2, Keap1, and downstream targets like HO-1 and NQO1. A key indicator of Nrf2 activation is an increase in its total protein level.

Methodology:

-

Sample Preparation:

-

Treat cells with the compound of interest for the desired time.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For analyzing nuclear translocation, perform nuclear and cytoplasmic fractionation using a commercial kit or a hypotonic buffer-based protocol.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Separate proteins by size via electrophoresis.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Nrf2, anti-HO-1) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a chemiluminescence detector.

-

Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or Lamin B1 for nuclear fractions).

-

Real-Time Quantitative PCR (RT-qPCR) for Nrf2 Target Genes

Objective: To measure the relative mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) as a direct readout of Nrf2 transcriptional activity.

Methodology:

-

RNA Extraction:

-

Treat cells and harvest them at the desired time points.

-

Extract total RNA using a column-based kit (e.g., RNeasy) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan-based qPCR master mix.

-

Run the reaction on a real-time PCR cycler.

-

Include a no-template control to check for contamination and a no-reverse-transcriptase control to check for genomic DNA amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., ACTB, GAPDH).

-

ARE-Luciferase Reporter Assay

Objective: To directly measure the transcriptional activity of Nrf2 on an ARE sequence.

Methodology:

-

Transfection:

-

Plate cells (e.g., HEK293T, HepG2) in a multi-well plate.

-

Co-transfect the cells with two plasmids:

-

A reporter plasmid containing multiple copies of the ARE sequence upstream of a firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Use a suitable transfection reagent (e.g., Lipofectamine).

-

-

Treatment:

-

Allow cells to recover for 24 hours post-transfection.

-

Treat the cells with the Nrf2-activating compound or vehicle control for a specified duration (e.g., 6-24 hours).

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize the data.

-

Express the results as fold induction over the vehicle-treated control.

-

Conclusion

Nrf2 stands as a central and powerful regulator of cellular defense mechanisms. Its ability to orchestrate a broad antioxidant and anti-inflammatory response makes it a highly attractive therapeutic target for a multitude of chronic diseases characterized by oxidative stress, including neurodegenerative, cardiovascular, and metabolic conditions.[17][19][20] However, its pro-survival role in established cancers presents a significant challenge, necessitating the development of context-specific therapeutic strategies, either activating Nrf2 for disease prevention or inhibiting it to treat cancer.[13][24] A thorough understanding of the intricate regulation of the Keap1-Nrf2 pathway, facilitated by the robust experimental tools outlined in this guide, is paramount for drug development professionals and scientists aiming to harness its therapeutic potential.

References

- 1. NRF2, a Transcription Factor for Stress Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Nrf2 in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Nrf2 in Cardiovascular Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases [mdpi.com]

- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 13. Nrf2 in cancers: A double‐edged sword - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic Variations on Redox Control in Cardiometabolic Diseases: The Role of Nrf2 [mdpi.com]

- 15. Nrf2 and Cardiovascular Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NRF2 as a Therapeutic Target in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. todayspractitioner.com [todayspractitioner.com]

- 20. Nrf2 as a Potential Mediator of Cardiovascular Risk in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Dysregulation of NRF2 in Cancer: from Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. resource.aminer.org [resource.aminer.org]

- 27. academic.oup.com [academic.oup.com]

- 28. [PDF] Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development | Semantic Scholar [semanticscholar.org]

- 29. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. core.ac.uk [core.ac.uk]

- 31. researchgate.net [researchgate.net]

Keap1-Nrf2-IN-15: A Technical Guide to its Binding Affinity with Keap1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the small molecule inhibitor, Keap1-Nrf2-IN-15, to its target protein, Keap1. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Keap1-Nrf2 Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4] This process maintains low intracellular levels of Nrf2.[4] However, upon exposure to oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[5]

Inhibiting the Keap1-Nrf2 protein-protein interaction (PPI) with small molecules presents a promising therapeutic strategy for a variety of diseases characterized by oxidative stress, including neurodegenerative diseases, chronic obstructive pulmonary disease (COPD), and certain cancers.[6] this compound is a potent, non-covalent inhibitor of this interaction.[1][6]

Quantitative Binding Affinity of this compound

The binding affinity of this compound to Keap1 has been quantified using multiple biophysical assays. The half-maximal inhibitory concentration (IC50) values from two key assays are summarized below.

| Compound | Assay Type | IC50 (nM) |

| This compound | Fluorescence Polarization (FP) | 77 |

| This compound | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 2.5 |

Table 1: Binding Affinity of this compound to Keap1.[1][6]

For comparative purposes, the binding affinities of other known Keap1-Nrf2 inhibitors are presented in the following table.

| Compound | Assay Type | Binding Affinity Metric | Value (nM) |

| Keap1-Nrf2-IN-13 | - | IC50 | 150 |

| Keap1-Nrf2-IN-23 | - | IC50 | 16.0 |

| Keap1-Nrf2-IN-23 | - | Kd | 3.07 |

| Keap1-Nrf2-IN-25 | - | IC50 | 550 |

| Keap1-Nrf2-IN-25 | - | Kd | 500 |

Table 2: Binding Affinities of Other Keap1-Nrf2 Inhibitors.[6]

Experimental Protocols

The following sections detail the methodologies for the primary assays used to determine the binding affinity of Keap1-Nrf2 inhibitors.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule. The binding event results in a slower rotational motion of the fluorescent molecule, leading to an increase in the polarization of the emitted light.

Principle: A fluorescently labeled Nrf2 peptide is used as the tracer. In the absence of an inhibitor, the tracer binds to the Keap1 protein, resulting in a high FP signal. When an inhibitor such as this compound is introduced, it competes with the tracer for binding to Keap1, displacing the tracer and causing a decrease in the FP signal.

Protocol:

-

Reagents and Buffers:

-

Keap1 protein (recombinant)

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9mer Nrf2 peptide)

-

Assay Buffer (e.g., 10 mM HEPES pH 7.4)

-

Test compound (this compound) serially diluted in DMSO.

-

-

Assay Procedure:

-

Add a fixed concentration of Keap1 protein and fluorescently labeled Nrf2 peptide to the wells of a microplate.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the FP signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive assay that measures the proximity of two molecules. It utilizes a long-lifetime fluorescent donor and a shorter-lifetime fluorescent acceptor. When the donor and acceptor are in close proximity (due to a binding event), energy transfer occurs from the donor to the acceptor upon excitation of the donor.

Principle: The Keap1 protein is typically labeled with a donor fluorophore (e.g., a terbium cryptate-labeled anti-His antibody that binds to a His-tagged Keap1), and an Nrf2 peptide is labeled with an acceptor fluorophore (e.g., FITC). When Keap1 and the Nrf2 peptide interact, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the TR-FRET signal.

Protocol:

-

Reagents and Buffers:

-

His-tagged Keap1 Kelch domain protein.

-

Terbium-labeled anti-His antibody (donor).

-

FITC-labeled 9mer Nrf2 peptide amide (acceptor).

-

Assay Buffer (e.g., 10 mM HEPES pH 7.4 containing 1% DMSO).

-

Test compound (this compound) serially diluted in DMSO.

-

-

Assay Procedure:

-

Optimized concentrations of Tb-anti-His antibody, Keap1 Kelch domain protein, and FITC-labeled 9mer Nrf2 peptide amide are added to the wells of a microplate.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate for a predetermined time (the assay is stable for up to 5 hours).

-

Measure the time-resolved fluorescence of both the donor and acceptor using a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

The ratio of the acceptor and donor fluorescence signals is calculated.

-

The IC50 value is determined by plotting this ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

The following diagrams illustrate the Keap1-Nrf2 signaling pathway and the experimental workflows for the binding assays.

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibition.

Caption: Workflow of a Fluorescence Polarization (FP) competition assay.

Caption: Workflow of a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

References

In Vitro Characterization of Keap1-Nrf2-IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Keap1-Nrf2-IN-15, a potent and selective inhibitor of the Keap1-Nrf2 protein-protein interaction. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. This compound is also known in scientific literature as KI696.

Core Quantitative Data Summary

The following table summarizes the key in vitro quantitative metrics for this compound (KI696), providing a snapshot of its potency and selectivity.

| Parameter | Value | Assay Type | Notes |

| Binding Affinity (Kd) | 1.3 nM | Isothermal Titration Calorimetry (ITC) | Measures the direct binding affinity to the Kelch domain of Keap1.[1][2][3] |

| IC50 vs. OATP1B1 | 2.5 µM | In vitro functional assay | Indicates off-target activity at higher concentrations.[1][2][3] |

| IC50 vs. BSEP | 4.0 µM | In vitro functional assay | Indicates off-target activity at higher concentrations.[1][2][3] |

| IC50 vs. PDE3A | 10 µM | In vitro functional assay | Indicates off-target activity at higher concentrations.[1][2][3] |

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1).[4][5] Keap1 acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[6][7][8] This process keeps the intracellular levels of Nrf2 low.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6][7] This prevents Nrf2 degradation, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][9] This leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes.[5][10]

This compound is a small molecule inhibitor that directly binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2.[1][2][3] By occupying this binding site, the inhibitor competitively prevents the interaction between Keap1 and Nrf2. This mimics the cellular response to stress, leading to the stabilization and nuclear accumulation of Nrf2, and subsequent activation of the ARE-mediated gene expression.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are based on standard published methods for evaluating inhibitors of the Keap1-Nrf2 interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Methodology:

-

Protein and Ligand Preparation:

-

Recombinantly express and purify the Kelch domain of human Keap1.

-

Dissolve this compound in a buffer identical to the protein's dialysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Thoroughly degas both the protein and ligand solutions to prevent bubble formation in the calorimeter cell.

-

-

ITC Experiment:

-

Load the Keap1 Kelch domain solution (e.g., 10-20 µM) into the sample cell of the microcalorimeter.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 1-2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Correct for the heat of dilution by subtracting the heat change from injections of the inhibitor into buffer alone.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

-

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous, solution-based technique for monitoring binding events. It is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution and has a low polarization value. When bound to a larger protein, its tumbling is slowed, resulting in a higher polarization value. This assay can be used in a competition format to determine the IC50 of an unlabeled inhibitor.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 10 mM HEPES, pH 7.4).[11]

-

Synthesize and fluorescently label a short peptide derived from the Nrf2 binding motif (e.g., FITC-9mer Nrf2 peptide).[11][12]

-

Prepare a stock solution of purified Keap1 Kelch domain protein.

-

Serially dilute this compound in the assay buffer containing a constant concentration of DMSO (e.g., 1%).[11]

-

-

Assay Procedure:

-

In a 384-well, non-binding surface black plate, add the fluorescently labeled Nrf2 peptide probe (e.g., final concentration of 1-10 nM).[12]

-

Add the serially diluted this compound.

-

Initiate the binding reaction by adding the Keap1 Kelch domain protein (e.g., final concentration of 5-20 nM).[12]

-

Include controls for no inhibition (protein + probe + vehicle) and no binding (probe + vehicle).

-

Incubate the plate at room temperature for a set period (e.g., 30 minutes), protected from light.[12]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[12]

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay that is well-suited for high-throughput screening.[11] It utilizes the long-lifetime fluorescence of a lanthanide donor (e.g., Terbium) and a suitable acceptor fluorophore (e.g., FITC or GFP). When the donor and acceptor are brought into close proximity by a binding event, FRET occurs. The time-resolved detection minimizes interference from background fluorescence.

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a suitable microplate, add the serially diluted this compound.

-

Add a mixture of the His-tagged Keap1 protein and the Terbium-labeled anti-His antibody.

-

Add the FITC-labeled Nrf2 peptide to initiate the reaction.

-

The optimized concentrations might be around 5 nM Keap1, 0.5 nM Tb-anti-His antibody, and 25 nM FITC-Nrf2 peptide.[11]

-

Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence at two wavelengths: the donor emission and the acceptor emission.

-

Calculate the TR-FRET ratio (e.g., acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50.

-

Logical Relationship of Compound Characterization

The in vitro characterization of a Keap1-Nrf2 inhibitor like this compound follows a logical progression from initial identification to detailed mechanistic understanding.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Keap1-Nrf2 | DC Chemicals [dcchemicals.com]

- 3. KI696 | Nrf2 | TargetMol [targetmol.com]

- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 5. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The KEAP1/NRF2 Signaling Pathway in Keratinization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

Unveiling the Cellular Landscape of a Keap1-Nrf2 Protein-Protein Interaction Inhibitor: A Technical Guide to Keap1-Nrf2-IN-15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Keap1-Nrf2-IN-15, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). By disrupting this critical interaction, this compound unleashes the therapeutic potential of the Nrf2 signaling pathway, a master regulator of cellular antioxidant and detoxification responses. This document details the quantitative biochemical and cellular activity of the compound, provides comprehensive experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Core Cellular Target and Mechanism of Action

This compound, also identified as Compound 24a, is a small molecule designed to directly inhibit the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Keap1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase, targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.

This compound competitively binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2. This direct inhibition prevents the formation of the Keap1-Nrf2 complex, thereby rescuing Nrf2 from degradation. The stabilized Nrf2 is then free to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes and detoxification proteins. A docking study suggests that the C2-phthalimidopropyl group of this compound provides an additional hydrogen bonding interaction with the key residue Arg415 on Keap1, which may account for its high binding affinity[1].

Quantitative Data Summary

The inhibitory potency and cellular activity of this compound have been quantified through biochemical and cell-based assays.

| Biochemical Assays | |

| Assay Type | IC50 Value |

| Fluorescence Polarization (FP) | 77 nM |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 2.5 nM |

| Ki Value (TR-FRET) | < 0.1 nM |

| Cell-Based Assay: Nrf2 Target Gene Induction in NCM460D Cells (100 µM, 24h) | |

| Target Gene | Fold Induction (mRNA Level) |

| GSTM3 | ~5.5-fold |

| HMOX1 | ~11.7-fold |

| NQO1 | ~2.4-fold |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the Keap1-Nrf2 interaction by monitoring the change in polarization of a fluorescently labeled Nrf2 peptide.

Materials:

-

Recombinant human Keap1 protein

-

FITC-labeled Nrf2 peptide

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Triton X-100)

-

This compound (or other test compounds)

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of Keap1 protein and FITC-labeled Nrf2 peptide in the assay buffer. The final concentrations should be optimized to yield a stable and robust FP signal.

-

Serially dilute this compound in DMSO and then further dilute in the assay buffer to the desired final concentrations.

-

Add the test compound solutions to the wells of the microplate. Include wells with DMSO only as a negative control (100% binding) and wells with buffer only as a positive control (0% binding).

-

Add the Keap1/FITC-Nrf2 peptide solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FITC.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This proximity-based assay offers higher sensitivity for quantifying the inhibition of the Keap1-Nrf2 interaction.

Materials:

-

GST-tagged human Keap1 protein

-

Biotinylated Nrf2 peptide

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

-

TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

This compound (or other test compounds)

-

384-well white, low-volume microplates

-

TR-FRET-capable plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in the assay buffer.

-

Add the compound solutions to the microplate wells.

-

Add a mixture of GST-Keap1 and biotinylated-Nrf2 peptide to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Add a mixture of the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Determine the percentage of inhibition based on the decrease in the TR-FRET ratio in the presence of the compound.

-

Calculate the IC50 value as described for the FP assay. The Ki value can be determined from the IC50 using the Cheng-Prusoff equation if the Km of the interaction is known.

Cell-Based Nrf2 Target Gene Expression Assay (qRT-PCR)

This assay quantifies the ability of this compound to activate the Nrf2 signaling pathway in a cellular context by measuring the upregulation of Nrf2 target gene mRNA.

Materials:

-

NCM460D cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (HMOX1, NQO1, GSTM3) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Seed NCM460D cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM and 100 µM) or vehicle control (DMSO) for 24 hours.

-

Harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to calculate the fold change in mRNA expression of the target genes in treated cells relative to the vehicle-treated control cells, normalized to the housekeeping gene.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow Diagram

Caption: Workflow for the biochemical and cellular characterization of this compound.

References

An In-depth Technical Guide to the Upstream and Downstream Effects of Keap1-Nrf2 Pathway Modulation

This guide provides a comprehensive overview of the upstream and downstream cellular effects following the modulation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While specific data for a compound designated "Keap1-Nrf2-IN-15" is not publicly available, this document will focus on the well-established mechanisms of action of Keap1-Nrf2 inhibitors, which are a promising class of therapeutic agents for a variety of diseases characterized by oxidative stress and inflammation.[1][2][3] The information presented here is intended for researchers, scientists, and drug development professionals.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1.[4][5] Keap1 acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which targets Nrf2 for continuous ubiquitination and subsequent proteasomal degradation.[3][6] This process maintains low intracellular levels of Nrf2.

Upon exposure to oxidative or electrophilic stimuli, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts its ability to mediate Nrf2 degradation.[6][7][8] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates in the cytoplasm, and translocates to the nucleus.[5][9] In the nucleus, Nrf2 heterodimerizes with small Maf (sMaf) proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[6][10] This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes, detoxification enzymes, and other proteins involved in maintaining cellular redox homeostasis.[1][11][12]

Small molecule inhibitors of the Keap1-Nrf2 interaction are designed to mimic the effects of oxidative stress by preventing Keap1 from binding to Nrf2, thereby activating the Nrf2-dependent antioxidant response.[7][13]

Upstream Effects: Targeting the Keap1-Nrf2 Interaction

The primary upstream event for a Keap1-Nrf2 inhibitor is its direct or indirect interference with the Keap1-Nrf2 protein-protein interaction (PPI). There are two main classes of inhibitors:

-

Covalent Inhibitors (Electrophiles): These compounds typically react with the sensor cysteine residues on Keap1 (e.g., Cys151), inducing a conformational change in Keap1 that prevents it from binding to Nrf2.[7][8]

-

Non-covalent Inhibitors: These molecules are designed to directly disrupt the binding interface between Keap1 and Nrf2, preventing the formation of the Keap1-Nrf2 complex.[7][13]

The immediate consequence of this upstream event is the stabilization and accumulation of Nrf2 in the cytoplasm.

Downstream Effects: Activation of the Nrf2-ARE Pathway

Following its stabilization and accumulation, Nrf2 translocates to the nucleus and initiates a cascade of downstream events:

-

Nuclear Translocation: Accumulated cytoplasmic Nrf2 moves into the nucleus.

-

Heterodimerization: In the nucleus, Nrf2 forms a heterodimer with a sMaf protein.

-

ARE Binding: The Nrf2-sMaf heterodimer binds to the ARE sequences in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits the transcriptional machinery, leading to the expression of a battery of cytoprotective genes.

Key downstream target genes and their functions include:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species (ROS).[9][12]

-

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[9][12]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[6][12] GCL is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).

-

Glutathione S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide range of electrophilic compounds, facilitating their detoxification and excretion.[14]

Quantitative Data on Keap1-Nrf2 Pathway Modulation

The following tables summarize representative quantitative data for known Keap1-Nrf2 modulators. This data provides a benchmark for evaluating the potency and efficacy of novel inhibitors like a hypothetical "IN-15".

Table 1: Potency of Representative Keap1-Nrf2 Inhibitors

| Compound | Assay Type | Potency (IC50/Kd) | Reference |

| KI-696 | TR-FRET | IC50 = 14.4 nM | [7] |

| Compound 7 | TR-FRET | Kd = 1.3 nM | [7] |

| Sulforaphane | N/A (electrophile) | N/A | [15] |

| CDDO-Im | N/A (electrophile) | N/A | [5] |

| tBHQ | N/A (electrophile) | N/A | [5][8] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer

Table 2: Downstream Gene Expression Changes upon Keap1 Knockdown

| Gene | Fold Increase in mRNA Expression | Cell Line | Reference |

| NRF2 | 1.42 ± 0.05 | Hep2 | [9] |

| NQO1 | 1.75 ± 0.10 | Hep2 | [9] |

| HO1 | 1.59 ± 0.07 | Hep2 | [9] |

Key Experimental Protocols for Studying this compound

The following are detailed methodologies for essential experiments to characterize the effects of a Keap1-Nrf2 inhibitor.

This protocol is used to quantify changes in protein expression levels.

-

Cell Lysis: Treat cells with the Keap1-Nrf2 inhibitor or vehicle control for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-